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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxypyridine

Cat. No.: B3010514 Get Quote

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials

science, the strategic selection of building blocks is paramount. 2-Bromo-4,6-
dimethoxypyridine is a functionalized heterocyclic compound poised for significant utility. Its

structure is characterized by a pyridine core, which is a prevalent motif in numerous biologically

active molecules. The key features of this reagent are a reactive bromine atom at the 2-

position, which serves as a versatile handle for cross-coupling reactions, and two electron-

donating methoxy groups at the 4- and 6-positions. These methoxy groups modulate the

electronic properties of the pyridine ring, influencing its reactivity and the physicochemical

properties of its derivatives.

While direct, comprehensive literature on 2-Bromo-4,6-dimethoxypyridine is specialized, its

synthetic applications can be expertly extrapolated from the well-established chemistry of

analogous bromopyridines and dimethoxypyrimidines. This guide provides a technical overview

of its core applications, offering field-proven insights and detailed protocols to empower

researchers in drug discovery and materials development to effectively harness the synthetic

potential of this valuable intermediate.

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is critical for its

effective use in synthesis, including monitoring reaction progress and characterizing products.

Table 1: Physicochemical Properties of 2-Bromo-4,6-dimethoxypyridine
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Property Value Source

Molecular Formula C₇H₈BrNO₂ -

Molecular Weight 218.05 g/mol -

IUPAC Name 2-bromo-4,6-dimethoxypyridine -

CAS Number 184665-98-3 -

Predicted XLogP3 1.6 PubChem

Predicted Boiling Point ~250-270 °C -

Appearance
Expected to be a white to off-

white solid
-

Note:Some properties are predicted based on the chemical structure, as extensive

experimental data is not widely published.

Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic

region for the protons at the C3 and C5 positions, and two singlets in the aliphatic region for

the two non-equivalent methoxy groups. The electron-donating methoxy groups would shift

the aromatic protons upfield compared to unsubstituted bromopyridine.

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals: five for the

pyridine ring carbons and two for the methoxy carbons. The carbon atom attached to the

bromine (C2) will be significantly influenced by the halogen's electronegativity and

anisotropic effects.

Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic

pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is

indicative of the presence of a single bromine atom.

Core Synthetic Applications: Palladium-Catalyzed
Cross-Coupling Reactions
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The C2-bromo substituent makes 2-Bromo-4,6-dimethoxypyridine an ideal substrate for a

variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational

in modern synthesis for the construction of complex molecular architectures from simple

precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon
Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming

C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1] For 2-
Bromo-4,6-dimethoxypyridine, this reaction allows for the introduction of a wide array of aryl

or vinyl substituents.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the

bromopyridine to a Pd(0) complex, transmetalation of the organic group from an activated

boronic acid to the palladium center, and reductive elimination to form the C-C bond and

regenerate the catalyst.[2]

Catalytic Cycle
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Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

(This protocol is adapted from established methods for the Suzuki coupling of 2-bromopyridine

derivatives and serves as a robust starting point for optimization.)[3][4]

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 2-Bromo-4,6-dimethoxypyridine (1.0 equiv), the desired arylboronic

acid (1.2-1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and the palladium

catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water

(4:1) or toluene/water, via syringe. The reaction concentration is generally maintained

between 0.1 M and 0.5 M with respect to the bromopyridine.

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature

between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification: Upon completion, cool the mixture to room temperature and dilute

with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and

brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure. The crude product can then be purified by flash column

chromatography on silica gel.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst Ligand Base Solvent Temp (°C)

Pd(OAc)₂ SPhos K₃PO₄ 1,4-Dioxane/H₂O 100

Pd(dppf)Cl₂ (dppf) K₂CO₃ 1,4-Dioxane/H₂O 120 (Microwave)

Pd(PPh₃)₄ PPh₃ Na₂CO₃ Toluene/H₂O 90

Pd₂(dba)₃ XPhos Cs₂CO₃ THF 80
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Buchwald-Hartwig Amination: Constructing Carbon-
Nitrogen Bonds
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming

C-N bonds, a linkage of immense importance in pharmaceuticals.[5][6] This reaction allows for

the coupling of 2-Bromo-4,6-dimethoxypyridine with a vast range of primary and secondary

amines, amides, and other nitrogen nucleophiles.

The mechanism is analogous to the Suzuki coupling, but instead of transmetalation with an

organoboron species, the key step involves the formation of a palladium-amido intermediate

after the amine coordinates to the palladium center and is deprotonated by a strong base.[7][8]

Catalytic Cycle
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Catalytic cycle for the Buchwald-Hartwig amination reaction.

(This protocol is based on general procedures for the amination of 2-bromopyridines and

provides a reliable starting point.)[7][9]

Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge an oven-dried

Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine

ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g.,

NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).

Reagent Addition: Add 2-Bromo-4,6-dimethoxypyridine (1.0 equiv) and the amine coupling

partner (1.1-1.5 equiv) to the flask.
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Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor for completion

by TLC or LC-MS.

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter

through a pad of Celite® to remove palladium residues. Wash the filtrate with water and

brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column

chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a bond

between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is exceptionally

useful for introducing linear alkynyl fragments into the pyridine core, which can serve as

handles for further transformations (e.g., click chemistry) or as key structural elements in

materials and conjugated systems.

The dual catalytic cycle involves the palladium catalyst activating the bromopyridine and a

copper(I) co-catalyst forming a copper(I) acetylide, which then participates in the

transmetalation step with the palladium center.[12]
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Palladium Cycle Copper Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3010514?utm_src=pdf-body-img
https://www.benchchem.com/product/b3010514?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Suzuki_reaction
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_Using_2_Bromo_4_methylpyridine.pdf
https://pdf.benchchem.com/133/A_Comparative_Guide_to_the_Suzuki_Coupling_of_2_Bromo_4_methylpyridine_with_Various_Boronic_Acids.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pdf.benchchem.com/133/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_2_Bromo_4_methylpyridine.pdf
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.beilstein-journals.org/bjoc/articles/14/85
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/product/b3010514#literature-review-on-the-applications-of-2-bromo-4-6-dimethoxypyridine
https://www.benchchem.com/product/b3010514#literature-review-on-the-applications-of-2-bromo-4-6-dimethoxypyridine
https://www.benchchem.com/product/b3010514#literature-review-on-the-applications-of-2-bromo-4-6-dimethoxypyridine
https://www.benchchem.com/product/b3010514#literature-review-on-the-applications-of-2-bromo-4-6-dimethoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3010514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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